(3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a synthetic organic compound characterized by its complex molecular structure. It features a dimethoxyphenyl group and a propylsulfonyl piperazine moiety, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-(propylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(3,5-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved can vary depending on the biological context and the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethoxyphenyl)-(4-methylsulfonyl-1-piperazinyl)methanone
- (2,3-Dimethoxyphenyl)[4-(propylsulfonyl)-1-piperazinyl]methanone
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylsulfonyl piperazine moiety differentiates it from similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C16H24N2O5S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H24N2O5S/c1-4-9-24(20,21)18-7-5-17(6-8-18)16(19)13-10-14(22-2)12-15(11-13)23-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
QAZQPAUGQVCESB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.